molecular formula C22H22O8 B15170608 Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester CAS No. 881994-37-2

Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester

Cat. No.: B15170608
CAS No.: 881994-37-2
M. Wt: 414.4 g/mol
InChI Key: GTDHHIQBJQKFGQ-UHFFFAOYSA-N
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Description

Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring two ethoxy and formyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester typically involves the esterification of butanedioic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Butanedioic acid, bis(2-carboxy-4-formylphenyl) ester.

    Reduction: Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester.

    Substitution: Butanedioic acid, bis(2-substituted-4-formylphenyl) ester.

Scientific Research Applications

Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism of action of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is largely dependent on its reactive formyl and ester groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can form Schiff bases with amines, while the ester groups can undergo hydrolysis to release butanedioic acid and the corresponding phenol.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, bis(2-methoxy-4-formylphenyl) ester
  • Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester
  • Butanedioic acid, bis(2-ethoxy-4-carboxyphenyl) ester

Uniqueness

Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is unique due to the presence of both ethoxy and formyl groups on the phenyl rings. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

881994-37-2

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

bis(2-ethoxy-4-formylphenyl) butanedioate

InChI

InChI=1S/C22H22O8/c1-3-27-19-11-15(13-23)5-7-17(19)29-21(25)9-10-22(26)30-18-8-6-16(14-24)12-20(18)28-4-2/h5-8,11-14H,3-4,9-10H2,1-2H3

InChI Key

GTDHHIQBJQKFGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)CCC(=O)OC2=C(C=C(C=C2)C=O)OCC

Origin of Product

United States

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